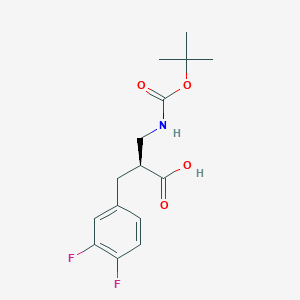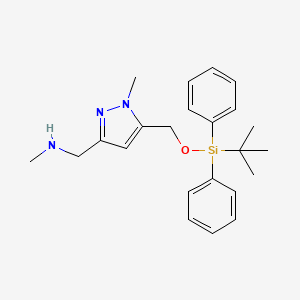
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate is an organic compound with the molecular formula C15H13NO6S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenoxycarbonylamino group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate typically involves the reaction of 2,3-thiophenedicarboxylic acid with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenoxycarbonylamino group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,3-thiophenedicarboxylate: Lacks the phenoxycarbonylamino group, making it less versatile in terms of chemical reactivity.
Phenoxycarbonylamino thiophene: Similar structure but without the ester groups, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C15H13NO6S |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6S/c1-20-13(17)11-10(8-23-12(11)14(18)21-2)16-15(19)22-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,19) |
InChI-Schlüssel |
YWLLCUNZGRHSBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC=C1NC(=O)OC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)






![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
